1-(4-Bromophenyl)-3-methylbutan-1-one
Overview
Description
The compound "1-(4-Bromophenyl)-3-methylbutan-1-one" is a brominated ketone with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated compounds and their synthesis, properties, and applications, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated compounds is a topic of interest in several papers. For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate is described, highlighting the importance of stereoisomers in the synthesis of receptor agonists . Similarly, the synthesis of 1-bromobutane from n-butyl alcohol, phosphorus, and bromine using sulfuric acid as a catalyst is detailed, providing a method that could potentially be adapted for the synthesis of "1-(4-Bromophenyl)-3-methylbutan-1-one" .
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for their function. For example, the spatial structure of (E)-1-(2-(4-Bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one was determined using X-ray diffraction, revealing a transconformation and intramolecular hydrogen bonding . This type of analysis is essential for understanding the reactivity and interaction of "1-(4-Bromophenyl)-3-methylbutan-1-one" with other molecules.
Chemical Reactions Analysis
The reactivity of brominated compounds is explored in several studies. The autoxidation of optically active 1-bromo-2-methylbutane, for example, provides insights into the radical reactions that such compounds can undergo . This information could be relevant when considering the chemical reactions of "1-(4-Bromophenyl)-3-methylbutan-1-one," especially in the context of its potential use in organic synthesis or as an intermediate in pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are diverse. The surface behavior of 1-bromobutane with isomeric butanol mixtures is studied, indicating how intermolecular interactions can affect the properties of such compounds . Additionally, the inhibition profiles of various 4-phenylbutenone derivative bromophenols for different enzymes are reported, suggesting potential biological activities that "1-(4-Bromophenyl)-3-methylbutan-1-one" might exhibit .
Scientific Research Applications
Synthesis and Chemical Properties
- 1-(4-Bromophenyl)-3-methylbutan-1-one has been utilized in the synthesis of other chemical compounds. For example, a novel procedure involving the rearrangement of 1-(4-ethoxyphenyl)-2,2-dimehtylpropan-1-one, followed by O-alkylation under microwave irradiation condition, led to the production of 3-(4-alkoxyphenyl)-3-methylbutan-2-ones in excellent yield (Gopalakrishnan, Kasinath, & Pradeep Singh, 2002).
Analytical Chemistry
- In the field of analytical chemistry, 1-(4-Bromophenyl)-3-methylbutan-1-one has been employed in methods such as dispersive liquid-liquid microextraction. A low-toxic bromosolvent (1-bromo-3-methylbutane; lethal concentration, 50%, 6150 mg/kg) was used as the extraction solvent for the determination of heavy metals in water samples using inductively coupled plasma-mass spectrometry. This approach aims at utilizing environmentally friendlier solvents compared to traditional chlorinated solvents (Peng et al., 2016).
Organic Chemistry and Stereochemistry
- Research in stereochemistry has involved the use of derivatives of 1-(4-Bromophenyl)-3-methylbutan-1-one. For instance, the synthesis and structural characterization of novel N-(α-Bromoacyl)-α-amino esters containing Valyl moiety, which involves compounds such as methyl 2-(2-bromo-3-methylbutanamido)pentanoate, demonstrates the compound's relevance in understanding chiral and stereochemical properties (Yancheva et al., 2015).
properties
IUPAC Name |
1-(4-bromophenyl)-3-methylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZHSJUQYSQITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-methylbutan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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